2-Methyl-3,4,6-trifluorobenzoic acid
Overview
Description
2-Methyl-3,4,6-trifluorobenzoic acid is a useful research compound. Its molecular formula is C8H5F3O2 and its molecular weight is 190.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Science
2-Methyl-3,4,6-trifluorobenzoic acid is a significant compound in synthesis and material science. The continuous flow synthesis of related trifluorobenzoic acids has been optimized for the pharmaceutical industry, showcasing the compound's importance as a synthetic intermediate. The process involves generating an aryl-Grignard reagent and reacting it with CO2, emphasizing the acid's role in facilitating complex chemical reactions (Deng et al., 2015).
Coordination Chemistry and Crystal Structures
In coordination chemistry, derivatives of this compound are used to synthesize complex molecular structures. Bismuth tris(3-methylbenzoate) and phenylbismuth bis(3,4,5-trifluorobenzoate) were synthesized, showing the diverse coordination chemistry potential of trifluorobenzoic acids. These compounds display intricate crystal structures and bond length variations, offering insights into the structural dynamics of these molecules (Sharutin et al., 2004).
Fluorination and Catalytic Processes
The compound's derivatives are pivotal in fluorination and catalytic processes. Copper-catalyzed decarboxylation of 2,4,5-trifluorobenzoic acid, closely related to this compound, highlights the role of such compounds in synthesizing valuable materials like 1,2,4-trifluorobenzene, crucial for medicinal treatments like sitagliptin phosphate. This research emphasizes the environmental concerns and the efficient use of metal catalysts in such transformations (Fu et al., 2016).
Solubility and Supercritical Fluids
Understanding the solubility of trifluoromethylbenzoic acid isomers in supercritical carbon dioxide is crucial for various industrial applications. The study reveals the enhancements in solubility due to fluorination and provides a correlation for solubility data, which is essential for the practical application of these compounds in supercritical fluid technologies (Higashi et al., 2005).
Fluorescence Sensing
Derivatives of this compound show potential in fluorescence sensing. The bifunctional fluorescent quenching detection of 2,4,6-trinitrophenol (TNP) and acetate ions by related benzoic acids indicates the compound's significance in developing sensitive and selective sensing materials for environmental monitoring and security applications (Ni et al., 2016).
Mechanism of Action
Target of Action
2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound that is used in the research of infectious diseases . It is categorized under Quinolones & Gyrase inhibitors , suggesting that it may target bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, and repair.
Properties
IUPAC Name |
3,4,6-trifluoro-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKKNZVRSHNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435985 | |
Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119916-22-2 | |
Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q1: What is the role of 2-Methyl-3,4,6-trifluorobenzoic acid in the synthesis of 5-methyl-4-oxo-3-quinolinecarboxylic acids?
A1: this compound serves as a crucial starting material in the synthesis of a series of 5-methyl-4-oxo-3-quinolinecarboxylic acids []. These quinolones are modified at the eight-position with various substituents like fluorine, chlorine, methyl, or hydrogen. The synthesis utilizes the unique structure of this compound, where the fluorine atoms act as leaving groups in subsequent reactions, allowing for the introduction of desired modifications at the eight-position of the quinolone scaffold.
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